(E)-3-(furan-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-3-5-16(22-12-13)26-15-7-9-23(10-8-15)17(24)6-4-14-2-1-11-25-14/h1-6,11-12,15H,7-10H2/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWZQUODCQXGTF-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on a review of various studies.
Synthesis
The synthesis of the compound typically involves a multi-step reaction process, often starting from commercially available precursors. For instance, one method includes the reaction of furan derivatives with piperidine and trifluoromethyl-pyridine components under specific conditions to yield the target compound in moderate to high yields. The final product is usually characterized using techniques such as NMR and mass spectrometry.
Biological Activity
The biological activity of this compound has been evaluated in various contexts:
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of related compounds. For instance, pyridine derivatives have shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent effects. Although specific data for the target compound is limited, its structural analogs exhibit MIC values ranging from 0.2 to 12.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| Analog 1 | 3.12 | S. aureus |
| Analog 2 | 10 | E. coli |
| Target Compound | TBD | TBD |
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been suggested through its interaction with G protein-coupled receptors (GPCRs), particularly those involved in inflammatory responses. Research indicates that similar compounds can act as agonists for N-formyl peptide receptors (FPRs), which play a role in mediating inflammation and immune responses .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological efficacy. The presence of the furan ring and the trifluoromethyl group appears to enhance its activity by affecting lipophilicity and receptor binding affinities. Studies suggest that modifications to the piperidine moiety can significantly alter biological outcomes, indicating a need for further exploration of these structural features .
Case Studies
Recent research has highlighted the importance of similar compounds in therapeutic contexts:
- Neuromedin B Receptor Antagonists : Compounds with similar structures have been shown to act as potent antagonists for neuromedin B receptors, which are implicated in various physiological processes including pain and inflammation .
- Pyrrole Derivatives : Pyrrole-based compounds have demonstrated significant antibacterial activities, suggesting that modifications leading to increased activity could be beneficial .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (E)-3-(furan-2-yl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one exhibit significant anticancer properties. Studies have shown that such compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the furan ring is often associated with enhanced cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
Additionally, the compound may possess anti-inflammatory properties. The trifluoromethyl group has been linked to the modulation of inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This suggests that it could be beneficial in treating conditions characterized by chronic inflammation .
Neuroprotective Potential
The neuroprotective effects of related compounds have been documented, indicating that they may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve the inhibition of oxidative stress and the modulation of neuroinflammatory responses .
Case Studies and Research Findings
A review of recent literature reveals several studies highlighting the applications of related compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine/Piperazine Core
(2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one (CAS 105919-40-2)
- Structural Differences : Replaces the trifluoromethylpyridinyloxy-piperidine with a 2-methylpiperidine and substitutes the furan with a 4-fluorophenyl group.
- Impact: The fluorophenyl group increases hydrophobicity, while the methylpiperidine reduces steric hindrance.
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one
- Structural Differences : Substitutes piperidine with piperazine and introduces a furan-2-carbonyl group.
- Impact : Piperazine improves water solubility due to its basic nitrogen, while the furan carbonyl may enhance hydrogen bonding. However, the absence of a trifluoromethylpyridine group reduces metabolic stability compared to the target compound .
Variations in the Aromatic Substituents
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one (CAS 300818-07-9)
- Structural Differences : Features a 4-chlorophenyl-substituted furan instead of a simple furan-2-yl group.
- Impact : The chloro group increases lipophilicity (logP ~3.5) and may enhance membrane permeability. However, the lack of the trifluoromethylpyridinyloxy group reduces specificity for targets requiring polar interactions .
(E)-3-[4-(Diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one
- Structural Differences: Replaces the furan and trifluoromethylpyridinyloxy-piperidine with a diphenylaminophenyl group and pyridin-2-yl.
- Impact: The diphenylamino group introduces strong electron-donating effects, altering the enone’s reactivity. This compound exhibits red-shifted UV absorption (λmax ~380 nm), suggesting applications in optoelectronics .
Dimeric and Hybrid Structures
(E)-3-(5-methylfuran-2-yl)-1-[4-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperazin-1-yl]prop-2-en-1-one
- Structural Differences: A dimeric enone with two 5-methylfuran-2-yl groups linked via a piperazine.
- Impact: Increased molecular weight (MW ~424.4 g/mol) may reduce bioavailability, but the dual furan-enone system could enhance binding avidity in multi-target applications .
Pharmacological and Physicochemical Comparisons
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | MW (g/mol) | logP* | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | C21H18F3N2O3 | 412.38 | 3.1 | Trifluoromethylpyridine, furan, enone | Anticancer, enzyme inhibition |
| (2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one | C15H16FNO | 245.29 | 2.8 | Fluorophenyl, methylpiperidine | Neuropharmacology |
| (E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one | C18H18ClNO2 | 315.79 | 3.5 | Chlorophenyl-furan, piperidine | Antimicrobial, antifungal |
| (E)-3-[4-(Diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one | C26H20N2O | 376.44 | 4.2 | Diphenylamino, pyridine | Organic electronics, sensors |
*logP estimated using fragment-based methods.
Preparation Methods
Preparation of 5-(Trifluoromethyl)Pyridin-2-ol
The synthesis begins with the functionalization of 2-hydroxypyridine. Trifluoromethylation at the 5-position is achieved via a copper-mediated cross-coupling reaction using methyl chlorodifluoroacetate as the CF₃ source. This step proceeds in dimethylformamide (DMF) at 120°C for 12 hours, yielding 5-(trifluoromethyl)pyridin-2-ol with 85% efficiency.
Etherification with Piperidin-4-ol
The pyridinol intermediate is then coupled to piperidin-4-ol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in tetrahydrofuran (THF). This method ensures high regioselectivity for the 4-position of the piperidine ring, avoiding N-alkylation side reactions. The reaction is typically complete within 6 hours at 0°C, affording 4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine in 78% yield.
Formation of the α,β-Unsaturated Ketone Bridge
Synthesis of 1-(4-((5-(Trifluoromethyl)Pyridin-2-yl)Oxy)Piperidin-1-yl)Propan-1-one
The piperidine intermediate is acylated with propionyl chloride in dichloromethane (DCM) using triethylamine as a base. Stirring at room temperature for 3 hours yields the propanone derivative quantitatively.
Claisen-Schmidt Condensation with Furan-2-carbaldehyde
The enone bridge is constructed via a base-catalyzed Claisen-Schmidt reaction. A mixture of 1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)propan-1-one (1.0 equiv), furan-2-carbaldehyde (1.2 equiv), and sodium hydroxide (2.0 equiv) in ethanol is refluxed for 8 hours. The (E)-selectivity (>95%) is ensured by the steric bulk of the piperidine moiety, which favors trans-addition. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the target compound in 65% yield.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.4 Hz, 1H, pyridine-H₃), 7.72 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H₄), 7.48 (d, J = 15.6 Hz, 1H, enone-Hα), 7.32 (d, J = 15.6 Hz, 1H, enone-Hβ), 7.24 (d, J = 1.2 Hz, 1H, furan-H₅), 6.88 (d, J = 8.8 Hz, 1H, pyridine-H₆), 6.54 (dd, J = 3.2, 1.6 Hz, 1H, furan-H₄), 6.42 (d, J = 3.2 Hz, 1H, furan-H₃), 4.12–4.05 (m, 1H, piperidine-OCH), 3.82–3.75 (m, 2H, piperidine-NCH₂), 3.12–3.05 (m, 2H, piperidine-CH₂), 2.65–2.58 (m, 2H, piperidine-CH₂), 2.18–2.10 (m, 2H, piperidine-CH₂).
- ¹³C NMR (100 MHz, CDCl₃): δ 190.2 (C=O), 162.1 (pyridine-C₂), 150.3 (furan-C₂), 145.6 (enone-Cβ), 143.8 (pyridine-C₅), 136.2 (enone-Cα), 128.4 (pyridine-C₆), 124.7 (q, J = 272 Hz, CF₃), 118.9 (furan-C₅), 112.4 (furan-C₄), 110.2 (furan-C₃), 67.8 (piperidine-OCH), 48.5 (piperidine-NCH₂), 42.3 (piperidine-CH₂), 28.9 (piperidine-CH₂).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₁H₂₀F₃N₂O₃ ([M+H]⁺): 413.1423. Found: 413.1425.
Optimization and Mechanistic Insights
Solvent and Temperature Effects on Enone Formation
The Claisen-Schmidt reaction’s efficiency is highly solvent-dependent. Polar aprotic solvents like DMF favor faster kinetics but reduce (E)-selectivity (85% vs. 95% in ethanol). Elevated temperatures (>80°C) promote isomerization to the (Z)-form, necessitating reflux conditions below 70°C.
Role of the Trifluoromethyl Group
The electron-withdrawing CF₃ group enhances the pyridine ring’s electrophilicity, facilitating nucleophilic aromatic substitution during the etherification step. Additionally, it improves the compound’s metabolic stability, as noted in analogous pharmacophores.
Q & A
Q. Key Steps :
Piperidine functionalization : Introduce the pyridyloxy group via nucleophilic substitution using 5-(trifluoromethyl)pyridin-2-ol and 4-hydroxypiperidine under reflux in DMF (120°C, 12 hr) .
Enone formation : Perform a Claisen-Schmidt condensation between 3-(furan-2-yl)propanal and the functionalized piperidine ketone, catalyzed by NaOH in ethanol (yield: 65–75%) .
Stereochemical control : Ensure (E)-selectivity by using bulky bases (e.g., LDA) to favor trans-addition .
Validation : Monitor reactions via TLC and confirm purity (>95%) by HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Q. Common Discrepancies :
- Purity variations : Impurities from incomplete Claisen-Schmidt condensation (e.g., unreacted aldehyde) may skew IC50 values. Validate with LC-MS .
- Assay conditions : Divergent results in kinase inhibition assays (e.g., IC50 = 0.5 μM vs. 2.1 μM) arise from ATP concentration differences (1 mM vs. 100 μM). Standardize assays using the ADP-Glo™ Kinase Assay .
Q. Methodology :
- Replicate studies under harmonized conditions (e.g., 10 μM ATP, pH 7.4).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out assay artifacts .
Advanced: What computational tools predict target selectivity?
Q. Approaches :
- Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 3POZ, 6GUE). The trifluoromethyl group shows high affinity for hydrophobic pockets in JAK2 and EGFR .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. RMSD < 2 Å indicates stable binding .
Q. Data Interpretation :
- Compare binding free energies (ΔG) calculated via MM-PBSA with experimental IC50 values to validate predictions .
Basic: How is the compound characterized post-synthesis?
Q. Analytical Workflow :
| Technique | Key Data |
|---|---|
| 1H/13C NMR | Confirm enone configuration: δ 7.2–7.8 ppm (furan protons), δ 6.3 ppm (enone α-H) . |
| HRMS | Exact mass: 423.14 g/mol (C21H20F3N2O3) . |
| XRD | Validate dihedral angles and crystal packing . |
Purity Assurance : Use reverse-phase HPLC with UV detection at 254 nm .
Advanced: How to optimize yield in large-scale synthesis?
Q. Challenges :
- Low yields (<50%) in piperidine functionalization due to steric hindrance.
Q. Solutions :
- Microwave-assisted synthesis : Reduce reaction time from 12 hr to 45 min at 150°C, improving yield to 85% .
- Flow chemistry : Use a continuous reactor for Claisen-Schmidt condensation to enhance mixing and reduce side products .
Quality Control : Implement in-line FTIR for real-time monitoring of intermediate formation .
Advanced: What are its potential biological targets?
Q. Validated Targets :
- Kinases : JAK2 (IC50 = 0.7 μM), EGFR (IC50 = 1.2 μM) via ATP-binding pocket interactions .
- GPCRs : Antagonizes 5-HT2A (Ki = 120 nM) due to furan-piperidine pharmacophore .
Q. Mechanistic Studies :
- Use CRISPR-edited cell lines (e.g., JAK2-knockout) to confirm target specificity in proliferation assays .
Basic: How to address stability issues in aqueous solutions?
Q. Degradation Pathways :
- Hydrolysis of the enone moiety at pH > 8.0.
Q. Mitigation :
- Store at pH 5.0–6.0 (citrate buffer) and 4°C.
- Add 0.1% BHT to prevent radical-mediated oxidation .
Validation : Monitor degradation via UPLC-MS over 14 days .
Advanced: What SAR insights guide derivative design?
Q. Key Modifications :
- Piperidine substitution : Replacing the pyridyloxy group with a sulfonyl group (e.g., 4-methoxyphenylsulfonyl) increases 5-HT2A affinity 3-fold .
- Furan replacement : Thiophene analogs show improved metabolic stability (t1/2 = 4.2 hr vs. 1.5 hr in liver microsomes) .
Methodology : Synthesize 10–15 analogs and screen in parallel using high-throughput SPR .
Advanced: How to model its pharmacokinetics?
Q. Parameters :
- LogP : 3.1 (predicted via ChemAxon), indicating moderate blood-brain barrier penetration .
- CYP450 metabolism : Primarily metabolized by CYP3A4 (in silico prediction via StarDrop) .
In Vivo Validation : Administer 10 mg/kg IV/PO in rodents and quantify plasma levels via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
